molecular formula C19H15IO4 B13756527 3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin CAS No. 5543-62-4

3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin

Cat. No.: B13756527
CAS No.: 5543-62-4
M. Wt: 434.2 g/mol
InChI Key: PFHMVMIFNQXMFI-UHFFFAOYSA-N
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Description

3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of an acetonyl group, an iodine atom, and a hydroxycoumarin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and p-iodobenzyl derivatives.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Key Reactions: The key reactions involved in the synthesis may include alkylation, acylation, and iodination steps to introduce the acetonyl and iodine groups onto the coumarin scaffold.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydroxycoumarin derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted coumarin derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or marker in biological studies due to its unique chemical properties.

    Medicine: The compound’s potential biological activities, such as anticoagulant or antimicrobial effects, can be explored for therapeutic applications.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits anticoagulant activity, it may inhibit enzymes involved in the coagulation cascade. The exact molecular targets and pathways can be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin include other coumarin derivatives with different substituents, such as:

  • 4-Hydroxycoumarin
  • 3-(alpha-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin
  • 3-(alpha-Acetonyl-p-methylbenzyl)-4-hydroxycoumarin

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other coumarin derivatives

Properties

CAS No.

5543-62-4

Molecular Formula

C19H15IO4

Molecular Weight

434.2 g/mol

IUPAC Name

4-hydroxy-3-[1-(4-iodophenyl)-3-oxobutyl]chromen-2-one

InChI

InChI=1S/C19H15IO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3

InChI Key

PFHMVMIFNQXMFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)I)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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